

# Technical Whitepaper: An Evaluation of Cashmeran's Potential as an Endocrine Disrupting Chemical

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Cashmeran |           |  |  |  |
| Cat. No.:            | B120643   | Get Quote |  |  |  |

Abstract: **Cashmeran** (DPMI), a polycyclic musk fragrance ingredient widely used in consumer products, has been the subject of evaluation for its potential to interact with the endocrine system.[1][2][3] Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects.[4][5] This technical guide provides an in-depth analysis of the available scientific data on **Cashmeran**, employing a weight-of-evidence approach to assess its potential as an EDC. The assessment integrates data from computational toxicology, a suite of in vitro bioassays, and pivotal in vivo studies. Detailed experimental protocols for key assays are provided, alongside structured data summaries and mechanistic diagrams to offer a comprehensive resource for the scientific community.

# **Introduction and Regulatory Context**

**Cashmeran**, identified by CAS number 33704-61-9 and the IUPAC name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance valued for its complex woody-musk scent profile.[6][7][8] Its prevalence in perfumes, cosmetics, and household products results in widespread human exposure.[2][3] Consequently, a thorough safety assessment, including its potential for endocrine disruption, is critical.

The evaluation of a substance's potential to be an EDC is not based on a single test but rather on a comprehensive weight-of-evidence (WoE) approach.[1] This involves integrating results from various lines of evidence, including computational predictions, cell-based (in vitro) assays



that probe specific mechanisms of action, and whole-organism (in vivo) studies that assess for adverse outcomes.[1][4] Regulatory bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS), have reviewed **Cashmeran** and noted weak in vitro endocrine activity, but concluded that available data do not demonstrate the potential for adverse effects resulting from this activity.[2]



Click to download full resolution via product page

Figure 1: Tiered approach for endocrine disruptor assessment.

## In Silico and In Vitro Assessment

Computational and high-throughput screening methods provide the first tier of evidence for potential endocrine activity.

- 2.1 Computational (In Silico) Screening Predictive models, such as the Danish (Q)SAR database, have been used to evaluate **Cashmeran**. These computational assessments did not indicate any endocrine disruption potential.[1]
- 2.2 In Vitro Mechanistic Assays A battery of in vitro assays has been employed to investigate **Cashmeran**'s ability to interact with key components of the endocrine system at the molecular level. Data from the U.S. EPA's ToxCast program showed that **Cashmeran** was inactive in assays covering estrogen, androgen, thyroid, and steroidogenesis pathways when tested at non-cytotoxic concentrations.[1][9] Specific receptor activity studies have yielded nuanced results, which are summarized in Table 1.

Table 1: Summary of Quantitative In Vitro Data for Cashmeran



| Assay<br>Type/Endpoint  | System/Cell<br>Line  | Receptor<br>Target                                | Result                                          | Reference |
|-------------------------|----------------------|---------------------------------------------------|-------------------------------------------------|-----------|
| Estrogenic<br>Activity  | Human HeLa<br>Cells  | Estrogen<br>Receptor                              | Inactive                                        | [1]       |
| Estrogenic<br>Activity  | CHO-K1 Cells         | Estrogen<br>Receptor                              | Weak Agonist<br>Activity                        | [1]       |
| Androgenic<br>Activity  | CHO-K1 Cells         | Human<br>Androgen<br>Receptor (hAR)               | No Agonist or<br>Antagonist<br>Activity         | [1]       |
| Thyroid Activity        | CHO-K1 Cells         | Human Thyroid<br>Hormone<br>Receptor β<br>(hTHRβ) | No Agonist or<br>Antagonist<br>Activity         | [1]       |
| Multi-pathway<br>Screen | U.S. EPA<br>ToxCast™ | E/A/T/S<br>Pathways                               | Inactive at non-<br>cytotoxic<br>concentrations | [1][9]    |

E/A/T/S: Estrogen, Androgen, Thyroid, Steroidogenesis

The data indicate that while most assays are negative, weak estrogenic activity was detected in one cell line. This necessitates further investigation with more integrated biological systems.





Click to download full resolution via product page

Figure 2: Estrogen receptor (ER) agonist signaling pathway.

2.3 Experimental Protocol: Yeast Estrogen Screen (YES) Assay



The YES assay is a widely used in vitro method to screen for estrogenic activity.[10]

Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the gene for the human estrogen receptor (hER) and a reporter gene construct (e.g., lacZ) linked to estrogen response elements.[11][12] When an estrogenic substance binds to the hER, the receptor activates transcription of the lacZ gene, producing the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) in the medium, causing a quantifiable color change from yellow to red.[11][12][13]

#### Methodology:

- Yeast Culture: A culture of the recombinant yeast is grown to a logarithmic phase.
- Assay Preparation: The test chemical (Cashmeran) and a positive control (e.g., 17βestradiol) are serially diluted in a 96-well microtiter plate. A solvent control is also included.
- Incubation: The yeast culture, suspended in an assay medium containing the chromogenic substrate, is added to each well. The plate is incubated for a period of 18 to 72 hours at approximately 30-34°C.[11][12][14]
- Measurement: The absorbance of each well is measured using a spectrophotometer at an appropriate wavelength (e.g., ~570 nm for the red product of CPRG cleavage).
- Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated to quantify the estrogenic potency of the test chemical relative to the positive control.

## In Vivo Assessment

In vivo studies are essential to determine if in vitro activity translates into an adverse effect in a whole organism, considering metabolic and pharmacokinetic processes.

3.1 Systemic and Reproductive Toxicity Studies **Cashmeran** has been evaluated in comprehensive animal studies. No adverse effects related to the endocrine system were observed in either a 90-day repeated dose oral gavage study or a reproductive and



developmental toxicity screening study.[1][9] A high No Observed Adverse Effect Level (NOAEL) was established in a reproductive toxicity assay, as detailed in Table 2.

Table 2: Summary of Quantitative In Vivo Data for Cashmeran

| Study Type                             | Species | Endpoint(s)                               | Result                                      | Reference |
|----------------------------------------|---------|-------------------------------------------|---------------------------------------------|-----------|
| 90-Day<br>Repeated Dose<br>Toxicity    | Rat     | Histopathology,<br>clinical signs         | No adverse<br>endocrine-<br>related effects | [1][9]    |
| Reproductive & Developmental Screening | Rat     | Fertility,<br>gestation, pup<br>viability | No adverse<br>endocrine-<br>related effects | [1]       |
| Reproductive<br>Toxicity Assay         | Rat     | Reproductive performance                  | NOAEL: 1875<br>mg/kg/day (oral)             | [9]       |

#### 3.2 Experimental Protocol: Rodent Uterotrophic Bioassay (per OECD TG 440)

The uterotrophic bioassay is the standard in vivo screening assay for detecting estrogenic activity.[15][16] It is based on the principle that estrogens stimulate a rapid and measurable increase in the weight of the uterus.[16][17]

• Principle: The assay measures the change in uterine weight in either immature or ovariectomized (OVX) female rats or mice following several days of exposure to a test chemical.[15][17] An increase in uterine weight indicates a potential estrogenic effect.

#### Methodology:

- Animal Model: Immature female rats (e.g., weaned at 21 days of age) or young adult, surgically ovariectomized females are used.[17][18] Ovariectomy removes the primary endogenous source of estrogens.
- Dosing: Animals are randomly assigned to groups (typically n=6-10). Groups include a vehicle control, a positive control (e.g., 17α-ethinylestradiol), and at least three dose levels of the test substance (Cashmeran). The substance is administered daily for 3 to 7 consecutive days, typically via oral gavage or subcutaneous injection.[15][17]



- Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a "blotted weight."[16]
- Data Analysis: Uterine weights (absolute and relative to body weight) are statistically compared between the treated groups and the vehicle control group. A statistically significant increase in uterine weight in a dose-responsive manner is considered a positive result.



Click to download full resolution via product page

Figure 3: Experimental workflow for the rodent uterotrophic assay.

## **Conclusion: Weight-of-Evidence Evaluation**

The comprehensive assessment of **Cashmeran**'s endocrine-disrupting potential reveals a clear pattern. While a single, sensitive in vitro assay suggested weak estrogen receptor agonist activity, this finding was not replicated in other in vitro systems, including the broader ToxCast screening program.[1] Crucially, the weak in vitro signal did not translate to any adverse endocrine-related effects in multiple, robust in vivo studies, including repeated dose and reproductive toxicity assays.[1][9]

Based on the totality of the available scientific evidence—from computational models showing no concern to extensive in vitro data showing minimal activity and in vivo data showing no adverse effects—the conclusion is that **Cashmeran** is not expected to cause endocrine disruption.[1][12] This case highlights the importance of a tiered, weight-of-evidence approach in risk assessment, where isolated in vitro findings are properly contextualized by comprehensive in vivo data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Cashmeran as a potential endocrine disrupting chemical: What does the weight-of-theevidence indicate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. New Approach Methodologies for the Endocrine Activity Toolbox: Environmental Assessment for Fish and Amphibians PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Endocrine Disruptors in Fragranced Products | MDPI [mdpi.com]
- 6. bocsci.com [bocsci.com]
- 7. thecandyperfumeboy.com [thecandyperfumeboy.com]
- 8. iff.com [iff.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 12. YES and YAS assay Wikipedia [en.wikipedia.org]
- 13. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory PMC [pmc.ncbi.nlm.nih.gov]
- 14. ftb.com.hr [ftb.com.hr]
- 15. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmatest.com [pharmatest.com]
- 17. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: An Evaluation of Cashmeran's Potential as an Endocrine Disrupting Chemical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120643#cashmeran-potential-as-an-endocrine-disrupting-chemical]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com